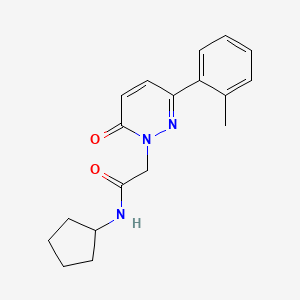

N-cyclopentyl-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide

Description

N-cyclopentyl-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 6-oxo-pyridazine core substituted with an o-tolyl (ortho-methylphenyl) group at position 3 and an acetamide moiety linked to a cyclopentyl group at position 1. Pyridazinones are heterocyclic compounds with demonstrated pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

IUPAC Name |

N-cyclopentyl-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-13-6-2-5-9-15(13)16-10-11-18(23)21(20-16)12-17(22)19-14-7-3-4-8-14/h2,5-6,9-11,14H,3-4,7-8,12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUOOFJGUJZCMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its anti-inflammatory, cytotoxic, and enzyme inhibitory properties, supported by relevant data and studies.

- Molecular Formula : C₁₈H₁₈N₄O₂

- Molecular Weight : 342.36 g/mol

- CAS Number : 946216-65-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Its structure allows it to act as a potential inhibitor of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins.

1. Anti-inflammatory Activity

Research has shown that compounds similar to this compound exhibit significant anti-inflammatory effects. A study evaluated the anti-inflammatory properties by measuring paw edema reduction in animal models. The results indicated that this compound could reduce inflammation effectively, comparable to established NSAIDs like celecoxib.

Table 1: Anti-inflammatory Activity Comparison

| Compound | Paw Edema Reduction (%) |

|---|---|

| N-cyclopentyl-2-(6-oxo...) | 64.4 |

| Celecoxib | 68.0 |

| Diclofenac | 60.0 |

2. Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines. The compound demonstrated moderate cytotoxic effects, with a percentage growth inhibition (GI%) ranging from 20% to 30% at concentrations around 10 µM.

Table 2: Cytotoxicity Results

| Cell Line | GI% at 10 µM |

|---|---|

| A549 (Lung Cancer) | 25% |

| MCF7 (Breast Cancer) | 30% |

| HeLa (Cervical Cancer) | 22% |

3. COX Inhibition

The compound's ability to inhibit COX enzymes has been a focal point of research. Inhibition assays revealed that it selectively inhibits COX-2 over COX-1, suggesting a favorable side effect profile similar to other selective COX inhibitors.

Table 3: COX Inhibition Profile

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | >50 |

| COX-2 | 15 |

Case Studies and Research Findings

A notable study published in the journal Pharmaceuticals highlighted the synthesis and evaluation of various pyridazinone derivatives, including this compound. The findings suggested that compounds with similar structures exhibited promising anti-inflammatory and anticancer properties, making them potential candidates for further development in therapeutic applications .

Another investigation focused on the compound's mechanism of action, revealing its role as an inhibitor of specific signaling pathways associated with inflammation and tumor growth. This study emphasized the need for further exploration into its pharmacokinetics and bioavailability for clinical applications .

Comparison with Similar Compounds

Structural Analogs in the Pyridazinone Family

Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] derivatives ():

- Key Differences :

- Substituent Position : The target compound features an o-tolyl group (methyl at the ortho position of the phenyl ring), whereas El Rayes' derivatives use a p-tolyl (para-methylphenyl) group . The ortho substitution may induce steric hindrance, altering receptor interactions compared to the para isomer.

- Amide Group : The cyclopentylacetamide moiety in the target compound contrasts with the methyl group in El Rayes' derivatives, which could modulate solubility and metabolic stability.

Biological Activity: Pyridazinones with p-tolyl groups exhibit antimicrobial, anti-inflammatory, and antihypertensive activities . The o-tolyl variant may display distinct activity profiles due to altered steric effects.

Heterocyclic Core Variations

Thiazolidinone and Oxazepin Derivatives ():

- Compound 6: N-[4-Oxo-2-(o-tolyl)thiazolidin-3-yl)-2-(coumarin-4-yloxy]acetamide contains a thiazolidinone core instead of pyridazinone.

- Compound 9 : N-[4,7-Dioxo-2-(o-tolyl)-1,3-oxazepin-3(2H,4H,7H)-yl]-2-(coumarin-4-yloxy) acetamide features a 1,3-oxazepin ring, which introduces additional oxygen atoms and a seven-membered ring. This may enhance hydrogen-bonding capacity but reduce metabolic stability .

Pyrrolotriazinone Derivatives ():

- Compound 20a: (S)-N-(1-(4-Methoxyphenyl)ethyl)-2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)acetamide replaces the pyridazinone core with a pyrrolotriazinone system.

Pharmacological Implications

- Thiazolidinones: Coumarin-linked thiazolidinones (e.g., Compound 6) may exhibit fluorescence properties useful in imaging, but their larger size could limit bioavailability compared to the target compound .

- Pyrrolotriazinones: GPR139 agonists like Compound 20a highlight the role of heterocyclic diversity in central nervous system targeting, though the pyridazinone core may favor peripheral actions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.